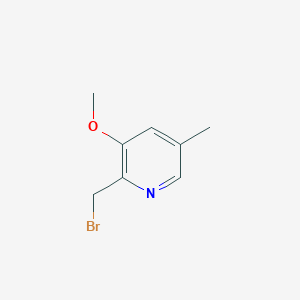
2-(Bromomethyl)-3-methoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-methoxy-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon, a methoxy group on the third carbon, and a methyl group on the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxy-5-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 3-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 3-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-3-methoxy-5-methylpyridine.
Oxidation: Formation of 3-methoxy-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-methyl-3-methoxy-5-methylpyridine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity . The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-3-methoxypyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
2-(Chloromethyl)-3-methoxy-5-methylpyridine:
2-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group, which may influence its chemical properties and applications
Uniqueness
2-(Bromomethyl)-3-methoxy-5-methylpyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The compound’s unique structure allows for selective modifications and interactions with specific targets, making it valuable in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
KPPNWBCXKLEILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















